molecular formula C19H23N3O2 B15184977 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- CAS No. 126740-40-7

4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)-

Cat. No.: B15184977
CAS No.: 126740-40-7
M. Wt: 325.4 g/mol
InChI Key: IFSGHSXNROBNPT-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines the morpholine and acridine moieties, making it a versatile candidate for research and development.

Preparation Methods

The synthesis of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with morpholineacetamide. The reaction conditions often include the use of alkyldiamine as a linker, which facilitates the formation of the desired compound. The process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the product .

Chemical Reactions Analysis

4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- can be compared with other similar compounds, such as:

    Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another acetylcholinesterase inhibitor with a different structure but similar therapeutic effects.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.

The uniqueness of 4-Morpholineacetamide, N-(1,2,3,4-tetrahydro-9-acridinyl)- lies in its combined morpholine and acridine structure, which provides distinct pharmacological properties and potential advantages over other inhibitors .

Properties

CAS No.

126740-40-7

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-morpholin-4-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide

InChI

InChI=1S/C19H23N3O2/c23-18(13-22-9-11-24-12-10-22)21-19-14-5-1-3-7-16(14)20-17-8-4-2-6-15(17)19/h1,3,5,7H,2,4,6,8-13H2,(H,20,21,23)

InChI Key

IFSGHSXNROBNPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCOCC4

Origin of Product

United States

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